Pent-2-ene-1,4-diol
Description
Pent-2-ene-1,4-diol (C₅H₁₀O₂) is an unsaturated diol featuring hydroxyl groups at positions 1 and 4 and a double bond at position 2. Its IUPAC name is (2E,4S)-pent-2-ene-1,4-diol, with stereochemistry influencing its reactivity and applications. The molecule contains 16 bonds, including a double bond (C2=C3), two hydroxyl groups (primary and secondary alcohols), and two rotatable bonds . Its SMILES string is CC(O)C=CCO, and its 3D structure reveals a planar geometry around the double bond, critical for stereoselective reactions . This compound is synthesized via methods such as bromination of piperylene followed by alkylation or copper-catalyzed allylic substitutions .
Properties
CAS No. |
6117-82-4 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
pent-2-ene-1,4-diol |
InChI |
InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h2-3,5-7H,4H2,1H3 |
InChI Key |
OOYLEFZKWGZRRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CCO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares pent-2-ene-1,4-diol with structurally related diols, emphasizing key differences in properties, reactivity, and applications:
Key Findings from Comparative Analysis :
Chain Length and Functional Group Position: But-2-ene-1,4-diol (C4) shows higher demand for (E)-isomers in fine chemistry due to stereoselective synthesis routes , while this compound (C5) forms spirocyclic compounds with 4-tert-butylcyclohexanone under mild conditions . Pentane-1,5-diol’s saturated backbone reduces reactivity in cyclization but improves thermal stability .
Unsaturation and Reactivity :
- The double bond in This compound enables diastereoselective reactions (e.g., 47:53 diastereomixtures in spirodioxole formation) , whereas the triple bond in 2-Butyne-1,4-diol facilitates alkyne-specific additions and hydrogen-bonded crystal packing .
Stereochemistry and Applications :
- The (2E,4S) configuration of This compound is critical for copper-catalyzed SN2' couplings to generate (E)-configured diols .
- Substituted derivatives (e.g., 5-chloro-4-(2,4-dichlorophenyl)this compound) exhibit tailored reactivity for niche synthetic applications .
Safety and Handling :
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